molecular formula C9H5BrF3NO2 B2953237 6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1909311-73-4

6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2953237
CAS No.: 1909311-73-4
M. Wt: 296.043
InChI Key: MIOKPGIGHPAXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Benzoxazinone Scaffolds in Drug Discovery

Benzoxazinones have undergone a remarkable evolutionary journey, emerging as privileged structures in medicinal chemistry. Initially identified as natural defense compounds in monocot plants like maize and wheat, their synthetic analogs gained prominence in the mid-20th century for antimicrobial applications. The discovery of 1,4-benzoxazine-3(4H)-ones as platelet aggregation inhibitors in the 2010s marked a paradigm shift, demonstrating their versatility beyond traditional antibiotic uses. For instance, derivatives such as compounds 8c and 8d exhibited IC50 values of 8.99 µM and 8.94 µM against ADP-induced platelet aggregation, respectively, through selective binding to the GPIIb/IIIa receptor.

The structural simplicity of the benzoxazinone core—a fused benzene and oxazinone ring—enables facile functionalization at positions 6 and 8. This adaptability has driven the development of hybrid molecules, including benzoxazinone-thiosemicarbazone conjugates, which show enhanced activity against drug-resistant Staphylococcus aureus strains. The incorporation of electron-withdrawing groups like bromine and trifluoromethyl at these positions further modulates electronic density, influencing binding interactions with biological targets.

Strategic Importance of Trifluoromethyl and Bromo Substituents in Medicinal Chemistry

The trifluoromethyl (–CF3) and bromo (–Br) substituents in 6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one synergistically enhance its pharmacokinetic and pharmacodynamic profile. Statistical analyses of –CH3/–CF3 substitutions reveal that 9.19% of cases exhibit ≥10-fold bioactivity improvements, particularly when –CF3 interacts with aromatic residues like phenylalanine or histidine. In this compound, the –CF3 group at position 8 induces strong hydrophobic interactions with lipid-rich regions of enzymes, while the bromine at position 6 participates in halogen bonding with backbone carbonyls.

Comparative studies of substituent effects demonstrate that –CF3 increases metabolic stability by resisting oxidative degradation, whereas bromine enhances target selectivity through steric and electronic effects. For example, in ELOVL6 inhibitors, –CF3 substitution at analogous positions improved oral bioavailability by 40% in murine models. These findings underscore the compound’s utility as a template for optimizing drug-likeness in central nervous system (CNS) therapeutics.

Role in Addressing Antimicrobial Resistance and Neurodegenerative Disease Targets

Emerging evidence positions this compound as a dual-action agent against microbial pathogens and neurodegenerative pathways. In antimicrobial applications, its thiosemicarbazone hybrids disrupt bacterial DNA gyrase by chelating essential magnesium ions, achieving minimum inhibitory concentrations (MICs) of 2–4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). Concurrently, its ability to inhibit fatty acid elongase 6 (ELOVL6) at nanomolar concentrations suggests therapeutic potential for metabolic disorders linked to Alzheimer’s disease. ELOVL6 regulates the elongation of C16 fatty acids, and its overexpression correlates with insulin resistance—a comorbidity in neurodegenerative conditions.

Interdisciplinary Relevance in Agrochemistry and Pharmacological Innovation

Beyond human health, this compound’s benzoxazinone core mirrors natural products evolved independently in eudicots like Aphelandra squarrosa and Lamium galeobdolon for herbivore deterrence. These plant-derived benzoxazinoids employ analogous chemical logic, utilizing flavin-containing monooxygenases for biosynthesis—a convergent evolutionary strategy distinct from monocot cytochrome P450-dependent pathways. Synthetic derivatives like this compound could inspire next-generation herbicides with reduced ecological toxicity by mimicking natural defense mechanisms.

In pharmacological innovation, the compound’s crystalline structure (validated by X-ray diffraction) enables precise computational modeling of protein-ligand interactions. Its IUPAC name, 6-bromo-8-(trifluoromethyl)-2H-benzo[b]oxazin-3(4H)-one, reflects a molecular weight of 296.04 g/mol and a melting point of 162–164°C, properties critical for formulation stability.

Table 1: Comparative Bioactivity of Benzoxazinone Derivatives

Substituent Position Target IC50/EC50 Mechanism
6-Br, 8-CF3 ELOVL6 85 nM Fatty acid elongation inhibition
7-NHCOCH3, 4-CH3 GPIIb/IIIa receptor 8.94 µM Platelet aggregation inhibition
5-SC(NH2)NH2 Bacterial DNA gyrase 2 µg/mL Magnesium chelation

Properties

IUPAC Name

6-bromo-8-(trifluoromethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3NO2/c10-4-1-5(9(11,12)13)8-6(2-4)14-7(15)3-16-8/h1-2H,3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOKPGIGHPAXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=CC(=C2O1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrF3N2OC_9H_8BrF_3N_2O with a molecular weight of 273.08 g/mol. The compound features a benzoxazine core, which is known for its ability to interact with various biological targets.

Anticancer Properties

Research has demonstrated that derivatives of benzoxazine compounds exhibit potent anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. In vitro assays indicated that 6-bromo derivatives possess enhanced cytotoxicity against cancer cells compared to their non-brominated counterparts .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vivo studies revealed that it reduces inflammation markers in animal models of arthritis and other inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of immune response pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The presence of the trifluoromethyl group is believed to enhance membrane permeability, contributing to its efficacy against microbial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Bromine SubstitutionEnhances cytotoxicity in cancer cells
Trifluoromethyl GroupImproves antimicrobial efficacy
Benzoxazine CoreFacilitates interaction with biological targets

Case Studies

  • Anticancer Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with 6-bromo derivatives resulted in a dose-dependent decrease in cell viability. The IC50 values were significantly lower compared to control groups .
  • Inflammation Model : In an animal model of induced arthritis, administration of the compound led to a marked reduction in paw swelling and serum levels of inflammatory mediators such as TNF-alpha and IL-6 .
  • Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MIC) as low as 15 µg/mL for the compound, indicating strong antimicrobial potential .

Q & A

Basic Research Questions

Q. How is 6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one synthesized, and what are the key structural features influencing its activity?

  • Methodological Answer : The synthesis typically involves scaffold hopping and optimization from lead benzoxazin-3-one derivatives. For example, structural modifications at the 6-position (e.g., introducing a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety) enhance binding affinity to mineralocorticoid receptors (MRs). Key steps include:

  • Docking studies : Guided by MR-ligand crystal structures to identify critical interactions.
  • Substituent optimization : Bromine at position 6 and trifluoromethyl at position 8 improve steric and electronic complementarity with the MR hydrophobic pocket.
  • Selectivity screening : Testing against steroidal hormone receptors (e.g., glucocorticoid, androgen) to minimize off-target effects .

Q. What analytical techniques are recommended for characterizing benzoxazin-3-one derivatives and their decomposition products?

  • Methodological Answer : Reverse-phase ultra-high-performance liquid chromatography coupled with photodiode array detection and multistage mass spectrometry (RP-UHPLC-PDA-MSn) is critical.

  • Ionization behavior : Negative mode MS identifies formic acid adducts ([M+FA−H]⁻), while fragmentation patterns differentiate subclasses (lactams, hydroxamic acids, methyl derivatives).
  • Glycoside detection : Loss of hexose moieties (162 Da) in MS² spectra confirms glycosylation at the C2 hydroxyl group .
  • Quantitation : Gas-liquid chromatography (GLC) with trimethylsilyl derivatization measures decomposition products like MBOA (6-methoxy-2-benzoxazolinone) .

Advanced Research Questions

Q. How does the substitution pattern on the benzoxazin-3-one core affect mineralocorticoid receptor antagonism and selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • 6-Position : Aryl groups (e.g., 4-fluoro-2-methylphenyl) enhance MR binding by forming π-π interactions with Phe829 in the ligand-binding domain.
  • Trifluoromethyl group : At position 8, it increases metabolic stability and selectivity over glucocorticoid receptors by occupying a hydrophobic subpocket.
  • 3-Keto group : Essential for hydrogen bonding with Asn770 and Thr945 residues in MR. Selectivity is validated via competitive binding assays against related nuclear receptors .

Q. What methodological approaches are used to assess the stability and decomposition kinetics of benzoxazin-3-ones under physiological conditions?

  • Methodological Answer :

  • Kinetic studies : First-order decomposition kinetics are measured in buffered aqueous solutions (pH 5–7.5, 20–80°C) using UV spectroscopy. For example, DIMBOA (a related compound) has a half-life of 5.3 hours at pH 6.75 and 28°C.
  • Product analysis : GLC quantifies MBOA yields (40–75% of theoretical), with variations dependent on pH, temperature, and microbial activity.
  • Biological relevance : Decomposition rates are compared to the duration of bioassays to ensure activity measurements reflect intact compounds .

Q. How can researchers resolve contradictions in reported decomposition yields of benzoxazin-3-one derivatives in aqueous environments?

  • Methodological Answer : Contradictions arise from differences in experimental conditions (e.g., pH, temperature, microbial presence). To address this:

  • Standardized protocols : Use controlled buffers (e.g., 50 mM phosphate) and anaerobic conditions to minimize microbial interference.
  • Cross-validation : Combine UV spectroscopy with GLC or LC-MS to quantify both parent compounds and degradation products.
  • Contextual reporting : Explicitly state experimental parameters (e.g., pH 6.75 vs. pH 5.0) when comparing yields, as acidic conditions favor higher MBOA conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.